3H-Imidazo[4,5-b]pyridine, 4-oxide 3H-Imidazo[4,5-b]pyridine, 4-oxide
Brand Name: Vulcanchem
CAS No.: 6863-46-3
VCID: VC2133111
InChI: InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H
SMILES: C1=CN(C2=NC=NC2=C1)O
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol

3H-Imidazo[4,5-b]pyridine, 4-oxide

CAS No.: 6863-46-3

Cat. No.: VC2133111

Molecular Formula: C6H5N3O

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

3H-Imidazo[4,5-b]pyridine, 4-oxide - 6863-46-3

Specification

CAS No. 6863-46-3
Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
IUPAC Name 4-hydroxyimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H
Standard InChI Key REMGQFLUKHNBEN-UHFFFAOYSA-N
SMILES C1=CN(C2=NC=NC2=C1)O
Canonical SMILES C1=CN(C2=NC=NC2=C1)O

Introduction

Structural Characteristics and Chemical Properties

3H-Imidazo[4,5-b]pyridine, 4-oxide is a heterocyclic compound with the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol . The compound features a fused ring system comprising an imidazole ring and a pyridine ring, with an N-oxide functionality at the 4-position. This structural arrangement creates a unique electronic distribution that influences its chemical reactivity and potential biological interactions.

The compound is also known by several synonyms including 4-hydroxyimidazo[4,5-b]pyridine and 4h-imidazo[4,5-b]pyridin-4-ol, reflecting its tautomeric nature . In the scientific literature and chemical databases, it is identified by specific identifiers such as PubChem CID 584883 and CAS registry number 6863-46-3 . These identifiers are essential for unambiguous reference to this specific chemical entity in research and development contexts.

Physical and Chemical Properties

The basic physical and chemical properties of 3H-Imidazo[4,5-b]pyridine, 4-oxide are summarized in the following table:

PropertyValueSource
Molecular FormulaC₆H₅N₃O
Molecular Weight135.12 g/mol
IUPAC Name4-hydroxyimidazo[4,5-b]pyridine
InChIInChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H
InChIKeyREMGQFLUKHNBEN-UHFFFAOYSA-N
SMILESC1=CN(C2=NC=NC2=C1)O

The N-oxide moiety in this compound is particularly noteworthy as it influences both the electronic distribution within the molecule and its potential hydrogen bonding capabilities. This functional group typically increases the polarity of the molecule and can serve as a hydrogen bond acceptor in molecular interactions with biological targets.

Structural Analogs and Derivatives

Several structural analogs and derivatives of 3H-Imidazo[4,5-b]pyridine, 4-oxide have been reported in the literature, demonstrating the versatility of this scaffold for chemical modifications.

6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of imidazopyridine derivatives can provide insights into how specific structural modifications, including the N-oxide functionality, might influence biological activity.

Influence of the N-Oxide Group

The N-oxide moiety in 3H-Imidazo[4,5-b]pyridine, 4-oxide is likely to influence both its physicochemical properties and potential bioactivities. N-oxides generally enhance water solubility and can serve as hydrogen bond acceptors, potentially improving interactions with biological targets. Additionally, the N-oxide functionality can alter the electronic distribution within the molecule, affecting its reactivity and binding affinity to various receptors or enzymes.

Comparison with Related Derivatives

The following table compares some key properties of 3H-Imidazo[4,5-b]pyridine, 4-oxide with related derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
3H-Imidazo[4,5-b]pyridine, 4-oxideC₆H₅N₃O135.12N-oxide at 4-position
6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxideC₆H₄BrN₃O214.02Bromine at 6-position, N-oxide at 4-position
3-(4-Chlorophenyl)-2-phenyl-3H-imidazo(4,5-b)pyridineC₁₈H₁₂ClN₃305.84-Chlorophenyl at 3-position, Phenyl at 2-position

This comparison illustrates how structural modifications to the basic imidazopyridine scaffold can significantly alter the molecular properties, potentially leading to diverse biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator